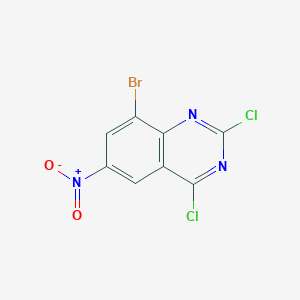

8-Bromo-2,4-dichloro-6-nitroquinazoline

Description

Structure

3D Structure

Properties

IUPAC Name |

8-bromo-2,4-dichloro-6-nitroquinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H2BrCl2N3O2/c9-5-2-3(14(15)16)1-4-6(5)12-8(11)13-7(4)10/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJXLGRXKTBXQPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1C(=NC(=N2)Cl)Cl)Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H2BrCl2N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30625745 | |

| Record name | 8-Bromo-2,4-dichloro-6-nitroquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30625745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

331647-00-8 | |

| Record name | 8-Bromo-2,4-dichloro-6-nitroquinazoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=331647-00-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-Bromo-2,4-dichloro-6-nitroquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30625745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Physicochemical Characteristics of 8-Bromo-2,4-dichloro-6-nitroquinazoline

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Executive Summary

8-Bromo-2,4-dichloro-6-nitroquinazoline is a highly functionalized heterocyclic compound of significant interest in medicinal chemistry and synthetic organic chemistry. Its unique substitution pattern, featuring two reactive chlorine atoms, a bromine atom suitable for cross-coupling, and an electron-withdrawing nitro group, makes it a versatile building block for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its known physicochemical characteristics, plausible synthetic routes, spectroscopic profile, and chemical reactivity. The information herein is synthesized to provide researchers and drug development professionals with the foundational knowledge required to effectively utilize this compound in their work, from experimental design to the synthesis of novel bioactive agents.

Introduction to a Multifunctional Synthetic Scaffold

The quinazoline core, a bicyclic aromatic heterocycle, is a privileged scaffold in medicinal chemistry, forming the structural basis for numerous approved therapeutic agents, particularly in oncology. The strategic functionalization of this core allows for the fine-tuning of pharmacological activity. This compound emerges as a key intermediate, engineered with multiple reactive handles to facilitate diverse chemical transformations. The presence of chloro, bromo, and nitro groups on the quinazoline framework imparts a unique reactivity profile, enabling selective and sequential modifications.[1][2] This guide serves as a technical deep-dive into the properties that make this compound a valuable tool for chemical synthesis and drug discovery.

Molecular Structure and Identification

A precise understanding of the molecular structure is fundamental to exploiting the compound's synthetic potential. The numbering of the quinazoline ring system, along with the specific placement of its functional groups, dictates its chemical behavior.

Chemical Structure and Nomenclature

The systematic IUPAC name for this compound is This compound . The structure is characterized by a quinazoline ring system with a bromine atom at position 8, chlorine atoms at positions 2 and 4, and a nitro group at position 6.

Key Chemical Identifiers

For unambiguous identification and data retrieval, the following identifiers are critical.

| Identifier | Value | Source(s) |

| CAS Number | 331647-00-8 | [1][2][3] |

| Molecular Formula | C₈H₂BrCl₂N₃O₂ | [1][2][3] |

| Molecular Weight | 322.93 g/mol | [2][3] |

| Exact Mass | 320.87074 Da | [2] |

| InChI | InChI=1S/C8H2BrCl2N3O2/c9-5-2-3(14(15)16)1-4-6(5)12-8(11)13-7(4)10/h1-2H | [1][2] |

| SMILES | C1=C(C=C(C2=C1C(=NC(=N2)Cl)Cl)Br)[O-] | [2] |

Core Physicochemical Properties

The physical properties of a compound govern its handling, formulation, and behavior in various chemical and biological systems.

Physical State and Solubility

-

Appearance: While specific data for the nitro-substituted compound is not widely published, the closely related precursor, 8-Bromo-2,4-dichloroquinazoline, is described as a white to brown solid powder.[4] It is reasonable to expect a similar appearance, likely a crystalline solid.

-

Solubility: Direct solubility data is sparse. However, the presence of multiple halogens suggests moderate to high lipophilicity.[1] By analogy with related nitroaromatic compounds like 8-nitroquinoline, it is expected to be slightly soluble in water but possess good solubility in common organic solvents such as chloroform, ethanol, and ethyl ether.[5]

Storage and Stability

As a reactive chemical intermediate, proper storage is crucial. It should be stored in a tightly sealed container in a dry, room-temperature environment, often under an inert atmosphere to prevent degradation.[3][6] The compound may be sensitive to light and moisture.[2]

Synthesis and Purification

Proposed Synthetic Pathway: Electrophilic Nitration

The electron-rich benzene portion of the quinazoline ring is susceptible to electrophilic aromatic substitution. The introduction of the nitro group at the C6 position can be achieved using a standard nitrating mixture.

Caption: Proposed synthesis via electrophilic nitration.

Experimental Protocol: A Self-Validating Approach

This protocol is designed to be self-validating, with in-process checks to ensure the reaction is proceeding as expected.

Objective: To synthesize this compound from 8-Bromo-2,4-dichloroquinazoline.

Materials:

-

8-Bromo-2,4-dichloroquinazoline (1.0 eq)

-

Concentrated Sulfuric Acid (H₂SO₄, 98%)

-

Concentrated Nitric Acid (HNO₃, 70%)

-

Ice bath

-

Deionized water

-

Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Thin Layer Chromatography (TLC) plate (silica gel) and developing chamber

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, carefully add concentrated H₂SO₄. Cool the flask to 0 °C using an ice-water bath.

-

Precursor Addition: Slowly add 8-Bromo-2,4-dichloroquinazoline (1.0 eq) to the cold sulfuric acid in portions, ensuring the temperature does not rise significantly. Stir until fully dissolved.

-

Nitration: Prepare the nitrating mixture by slowly adding concentrated HNO₃ to an equal volume of concentrated H₂SO₄ in a separate, cooled flask. Add this nitrating mixture dropwise to the solution of the starting material via the dropping funnel. Maintain the reaction temperature at 0-5 °C throughout the addition.

-

Reaction Monitoring (Trustworthiness Pillar): After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature. Monitor the reaction's progress by TLC (e.g., using a 4:1 Hexanes:EtOAc mobile phase). The disappearance of the starting material spot and the appearance of a new, more polar spot indicates product formation.

-

Quenching: Once the reaction is complete, carefully pour the reaction mixture over a large volume of crushed ice with vigorous stirring. A precipitate (the crude product) should form.

-

Workup and Isolation:

-

Filter the solid precipitate and wash thoroughly with cold deionized water until the washings are neutral (test with pH paper).

-

Alternatively, perform a liquid-liquid extraction by transferring the quenched mixture to a separatory funnel and extracting with a suitable organic solvent like DCM or EtOAc (3x).

-

Combine the organic layers and wash sequentially with deionized water, saturated NaHCO₃ solution (to neutralize residual acid), and brine.

-

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to obtain the final, high-purity product.

Purification and Characterization Workflow

Caption: A standard workflow for product purification and identity confirmation.

Spectroscopic and Analytical Characterization

Structural elucidation and purity confirmation rely on a suite of spectroscopic techniques. While specific spectra for this compound are not publicly cataloged, its features can be predicted based on its structure.

-

¹H NMR: The spectrum is expected to be simple, showing two singlets in the aromatic region (likely > 8.0 ppm). These correspond to the protons at the C5 and C7 positions. The deshielding is due to the aromatic system and the strong electron-withdrawing effects of the adjacent nitro and halogen substituents.

-

¹³C NMR: Eight distinct signals are expected, corresponding to the eight carbon atoms in the quinazoline core. Carbons bearing the nitro group (C6) and halogens (C2, C4, C8) will exhibit characteristic chemical shifts.

-

Mass Spectrometry (MS): The mass spectrum will display a complex and highly characteristic isotopic pattern. This is a definitive feature resulting from the presence of one bromine atom (isotopes ⁷⁹Br and ⁸¹Br in an ~1:1 ratio) and two chlorine atoms (isotopes ³⁵Cl and ³⁷Cl in an ~3:1 ratio). The molecular ion peak cluster will confirm the elemental composition.

-

Infrared (IR) Spectroscopy: Key vibrational bands are expected. Strong asymmetric and symmetric stretching bands for the nitro group (NO₂) will be prominent, typically around 1550-1500 cm⁻¹ and 1360-1300 cm⁻¹, respectively. C=N and C=C stretching vibrations from the aromatic rings will appear in the 1620-1450 cm⁻¹ region.

-

Purity Assessment: High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of the final compound, with commercial suppliers often guaranteeing purity of >97.0%.[4]

Chemical Reactivity and Synthetic Utility

The synthetic value of this compound lies in the differential reactivity of its substituents. This allows for selective, stepwise functionalization, a cornerstone of modern synthetic strategy.[2]

Influence of Substituents on Reactivity

-

Chloro Groups (C2, C4): The chlorine atoms at the 2 and 4 positions are highly activated towards Nucleophilic Aromatic Substitution (SₙAr) . This is due to the strong electron-withdrawing effect of the fused benzene ring, the pyrimidine nitrogens, and the C6-nitro group, which stabilize the negatively charged Meisenheimer complex intermediate. These positions are prime sites for introducing amines, alcohols, and thiols.

-

Bromo Group (C8): The C8-Br bond is less susceptible to SₙAr but is an ideal handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck, Buchwald-Hartwig). This allows for the formation of new carbon-carbon or carbon-heteroatom bonds.

-

Nitro Group (C6): The nitro group primarily serves as a powerful activating group for SₙAr at the C2 and C4 positions. It can also be chemically modified, for instance, by reduction to an amino group, which opens up further derivatization possibilities (e.g., amide formation, diazotization).

Reactivity Map

Caption: Key reactive sites on the this compound scaffold.

Applications in Research and Drug Development

This compound is not an end-product but a versatile intermediate. Its primary application is in the synthesis of libraries of complex molecules for screening and development.

-

Pharmaceuticals: It is a valuable starting material for synthesizing potential kinase inhibitors.[2] The 2,4-disubstituted quinazoline motif is central to many FDA-approved drugs targeting kinases like EGFR (e.g., Gefitinib, Erlotinib). The C8-bromo and C6-nitro positions allow for the introduction of additional functionalities to explore structure-activity relationships (SAR) and improve target selectivity or pharmacokinetic properties.

-

Agrochemicals and Material Science: The inherent biological activity of the quinazoline scaffold also makes its derivatives candidates for agrochemical research.[7] Furthermore, highly functionalized aromatic systems are of interest as building blocks for novel organic materials with specific electronic or optical properties.[7]

Conclusion

This compound is a strategically designed synthetic intermediate with a rich and versatile chemical profile. Its physicochemical properties, characterized by high functionality and differential reactivity, provide chemists with a powerful platform for constructing diverse and complex molecular entities. A thorough understanding of its structure, reactivity, and analytical profile, as outlined in this guide, is essential for leveraging its full potential in the rational design of next-generation pharmaceuticals, agrochemicals, and functional materials.

References

-

PubChem. 8-Bromo-2,4-dichloroquinazoline | C8H3BrCl2N2 | CID 13785874. [Link]

-

Ruifu Chemical. 8-Bromo-2,4-Dichloroquinazoline CAS 331647-05-3 Purity >97.0% (HPLC). [Link]

-

PubChem. 8-Bromoquinoline | C9H6BrN | CID 140109. [Link]

-

PubChem. 8-Nitroquinoline | C9H6N2O2 | CID 11830. [Link]

-

APEX science. 8-Bromo-2, 4-dichloro-6-nitroquinazoline. [Link]

Sources

- 1. CAS 331647-00-8: this compound [cymitquimica.com]

- 2. chem960.com [chem960.com]

- 3. This compound - CAS:331647-00-8 - Sunway Pharm Ltd [3wpharm.com]

- 4. ruifuchem.com [ruifuchem.com]

- 5. 8-Nitroquinoline | C9H6N2O2 | CID 11830 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 8-Bromo-2,4-dichloroquinazoline | 331647-05-3 [sigmaaldrich.com]

- 7. Buy 8-Bromo-2,4-dichloroquinazoline | 331647-05-3 [smolecule.com]

An In-depth Technical Guide to the Structure Elucidation of 8-Bromo-2,4-dichloro-6-nitroquinazoline

Introduction

In the landscape of medicinal chemistry and material science, heterocyclic compounds form the bedrock of innovation. Among these, the quinazoline scaffold is of paramount importance, appearing in numerous FDA-approved drugs and advanced materials.[1] Its rigid, bicyclic structure provides a versatile platform for chemical modification, enabling the fine-tuning of biological activity and material properties.[2] This guide focuses on a highly functionalized derivative, 8-Bromo-2,4-dichloro-6-nitroquinazoline, a compound poised to serve as a strategic intermediate in the synthesis of novel molecular entities.

The precise arrangement of its substituents—a bromine atom, two chlorine atoms, and a nitro group—creates a unique electronic and steric profile. However, this complexity necessitates a rigorous and multi-faceted approach to confirm its molecular structure. Misinterpretation of the substitution pattern could lead to the synthesis of incorrect target molecules, wasting significant resources and time. This document provides a comprehensive, field-proven methodology for the unambiguous structure elucidation of this compound, integrating data from mass spectrometry, infrared spectroscopy, and advanced nuclear magnetic resonance techniques. Our approach is grounded in the principle of self-validation, where converging lines of evidence from orthogonal analytical methods lead to an irrefutable structural assignment.

Part 1: Foundational Analysis - Molecular Formula and Synthesis

Molecular Formula and Degree of Unsaturation

The first step in any structure elucidation is to establish the molecular formula. For the target compound, the proposed formula is C₈H₂BrCl₂N₃O₂ .[3]

To gain initial insight into the structure, we calculate the Index of Hydrogen Deficiency (IHD), also known as the degree of unsaturation. This value indicates the total number of rings and/or multiple bonds within the molecule.

-

IHD Calculation: IHD = C + 1 + (N/2) - (H/2) - (X/2) Where: C = 8, N = 3, H = 2, X (halogens) = 3 (1 Br, 2 Cl) IHD = 8 + 1 + (3/2) - (2/2) - (3/2) = 9 + 1.5 - 1 - 1.5 = 8

An IHD of 8 is consistent with the proposed quinazoline structure. The bicyclic aromatic system itself accounts for 7 degrees of unsaturation (a benzene ring = 4, a pyrimidine ring = 3). The additional degree of unsaturation is accounted for by the nitro group (N=O). This initial calculation strongly supports the presence of the core bicyclic aromatic framework.

Synthetic Pathway Overview

While numerous synthetic routes to quinazoline derivatives exist, a common and effective method involves the cyclization of substituted anthranilic acid derivatives followed by chlorination. The synthesis of this compound would logically follow such a pathway. Optimization of this process is critical, with reaction temperature and the stoichiometry of the chlorinating agent (e.g., phosphorus oxychloride) being key parameters to control for achieving high yield and purity.[2]

Part 2: Spectroscopic Elucidation - A Multi-Technique Approach

The core of structure elucidation lies in the synergistic interpretation of data from various spectroscopic methods.[4][5] Each technique provides a unique piece of the structural puzzle.

Mass Spectrometry (MS)

Mass spectrometry is the definitive technique for determining molecular weight and confirming elemental composition.

Experimental Protocol:

-

Sample Preparation: Dissolve a small quantity of the purified compound in a suitable volatile solvent (e.g., acetonitrile or methanol).

-

Analysis: Introduce the sample into a high-resolution mass spectrometer (e.g., ESI-TOF or Orbitrap) using electrospray ionization (ESI) in positive ion mode.

-

Data Acquisition: Acquire the mass spectrum over a range that includes the expected molecular weight (e.g., m/z 100-500).

Data Interpretation & Causality:

-

Molecular Ion (M⁺): The molecular weight of C₈H₂BrCl₂N₃O₂ is approximately 322.93 g/mol .[3] High-resolution mass spectrometry (HRMS) should detect a molecular ion peak with an m/z value matching the calculated exact mass with high accuracy (typically <5 ppm error).

-

The Isotopic Signature (The "Smoking Gun"): The most compelling evidence from MS comes from the isotopic pattern of the molecular ion. Halogens have characteristic natural isotopes (Bromine: ⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%; Chlorine: ³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%). A molecule containing one bromine and two chlorine atoms will exhibit a highly distinctive cluster of peaks:

-

The M⁺ peak (containing ⁷⁹Br, ³⁵Cl, ³⁵Cl).

-

The M+2 peak (containing ⁸¹Br, ³⁵Cl, ³⁵Cl OR ⁷⁹Br, ³⁷Cl, ³⁵Cl).

-

The M+4 peak (containing ⁸¹Br, ³⁷Cl, ³⁵Cl OR ⁷⁹Br, ³⁷Cl, ³⁷Cl).

-

The M+6 peak (containing ⁸¹Br, ³⁷Cl, ³⁷Cl). The relative intensities of this cluster are predictable and serve as an unambiguous confirmation of the presence of one bromine and two chlorine atoms. This self-validating pattern is exceptionally difficult to forge with other elemental combinations.

-

-

Fragmentation: Key fragments may be observed corresponding to the loss of substituents, such as [M-Cl]⁺, [M-NO₂]⁺, or [M-Br]⁺, providing further corroboration of the structure.

| Parameter | Expected Observation | Inference |

| Exact Mass (HRMS) | m/z matching C₈H₂BrCl₂N₃O₂ | Confirms molecular formula. |

| Isotopic Pattern | Characteristic M, M+2, M+4, M+6 cluster | Unambiguously confirms the presence of 1 Br and 2 Cl atoms. |

| Key Fragments | Loss of Cl, NO₂, Br | Corroborates the presence of these substituents. |

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.

Experimental Protocol:

-

Sample Preparation: Prepare a sample using either the KBr pellet method or by using an Attenuated Total Reflectance (ATR) accessory.

-

Analysis: Acquire the spectrum, typically over the range of 4000-400 cm⁻¹.

Data Interpretation & Causality:

The vibrational frequencies of bonds are determined by the masses of the connected atoms and the bond strength. This allows for the identification of specific functional groups which have characteristic absorption bands.

-

Aromatic C-H Stretch: A weak band expected above 3000 cm⁻¹ confirms the presence of protons on an aromatic ring.

-

Nitro Group (NO₂) Stretch: This is a key diagnostic. Two strong, sharp absorption bands are expected: one for the asymmetric stretch (typically 1500-1560 cm⁻¹) and one for the symmetric stretch (1335-1385 cm⁻¹).[6] Their presence is strong evidence for the nitro substituent.

-

Quinazoline Ring Vibrations: The C=C and C=N bonds within the bicyclic system will give rise to a series of medium-to-strong bands in the 1650-1400 cm⁻¹ region.[7][8]

-

C-Halogen Bonds: C-Cl and C-Br stretching vibrations appear in the fingerprint region (<1000 cm⁻¹) and can be difficult to assign definitively but their presence is consistent with the overall spectrum.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Structural Feature Confirmed |

| Aromatic C-H Stretch | ~3050-3100 | Benzene Ring Protons |

| Asymmetric NO₂ Stretch | ~1540 | Nitro Group |

| Symmetric NO₂ Stretch | ~1350 | Nitro Group |

| Aromatic C=C/C=N Stretch | ~1620, 1580, 1470 | Quinazoline Core Structure |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for elucidating the precise connectivity of atoms in a molecule.[9] We will use a combination of ¹H NMR, ¹³C NMR, and DEPT experiments.

Experimental Protocol:

-

Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Analysis: Acquire ¹H, ¹³C, and DEPT-135 spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

¹H NMR Data Interpretation & Causality:

The structure C₈H₂BrCl₂N₃O₂ contains only two protons on the aromatic system. Based on the IUPAC name, these protons are located at the C-5 and C-7 positions.

-

Chemical Shift: The protons are on an electron-deficient aromatic system due to the electron-withdrawing nature of the two ring nitrogens, two chloro groups, a bromo group, and a nitro group. Therefore, their signals are expected to be significantly downfield, likely in the δ 8.0-9.5 ppm range.

-

Signal Multiplicity: The protons at C-5 and C-7 are separated by the C-6 carbon. This meta relationship results in a small coupling constant (⁴JHH), typically 2-3 Hz. We therefore expect to see two distinct signals, each appearing as a doublet.

-

Integration: The relative integral area of each doublet will be 1, confirming the presence of one proton for each signal.

¹³C NMR and DEPT Data Interpretation & Causality:

The molecule has 8 carbon atoms, all in unique chemical environments. Therefore, 10 distinct signals are expected in the ¹³C NMR spectrum.

-

Signal Identification:

-

Quaternary Carbons (C): A DEPT-135 experiment will show no signals for quaternary carbons. By comparing the broadband ¹³C spectrum with the DEPT-135 spectrum, the six quaternary carbons can be identified.

-

Methine Carbons (CH): The DEPT-135 spectrum will show positive signals for the two CH carbons (C-5 and C-7).

-

-

Chemical Shift Causality:

-

C-2 and C-4: These carbons are bonded to two electronegative atoms each (N and Cl). This will cause extreme deshielding, pushing their signals far downfield, potentially >150 ppm.

-

C-6: This carbon is directly attached to the strongly electron-withdrawing nitro group, which will also shift it downfield.

-

C-8: The carbon bearing the bromine atom. While bromine is electronegative, heavy atoms can have a shielding effect, making the precise prediction of this shift complex, but it will be distinct.[10]

-

C-5 and C-7: These are the only carbons with attached protons. Their shifts will be influenced by all surrounding substituents.

-

C-4a and C-8a: These are the bridgehead carbons, part of both rings. Their environment is also unique and will result in distinct signals.

-

| Technique | Expected Data | Structural Confirmation |

| ¹H NMR | Two doublets (J ≈ 2-3 Hz) in the downfield region (δ 8.0-9.5 ppm), each integrating to 1H. | Confirms two protons on the aromatic ring with a meta-relationship, consistent with the 5,7-disubstitution pattern. |

| ¹³C NMR | 8 distinct signals. | Confirms the 8 unique carbon environments in the molecule. |

| DEPT-135 | Two positive CH signals, confirming the other six carbons are quaternary. | Differentiates protonated carbons from substituted ones, perfectly matching the proposed structure. |

Part 3: Data Synthesis and Final Structure Confirmation

The power of this methodology lies not in any single piece of data, but in their collective, reinforcing narrative.

The elucidation process is a self-validating system:

-

MS establishes the exact molecular formula and, crucially, confirms the count of halogen atoms via its unique isotopic signature.

-

IR confirms the presence of the key functional groups predicted by the name: the aromatic quinazoline core and the nitro group.

-

NMR provides the final, definitive piece of the puzzle. The ¹H NMR confirms the presence and relative position (meta) of the only two protons, while the ¹³C and DEPT spectra confirm the exact count of unique carbon environments and distinguish protonated carbons from quaternary ones.

When all data align—the mass is correct, the isotopes match, the functional groups are present, and the proton/carbon framework is exactly as predicted—the structure of this compound can be considered unambiguously confirmed. This rigorous, multi-pronged approach ensures the highest level of scientific integrity and provides a solid foundation for its future use in research and development.

References

-

Butnariu, D., et al. (2021). Quinazoline Derivatives Designed as Efflux Pump Inhibitors: Molecular Modeling and Spectroscopic Studies. PMC. Available at: [Link]

-

International Journal of Innovative Research in Technology (IJIRT). (2025). Quinazoline Derivatives as Multifunctional Therapeutic Agents in Drug Discovery and Development. IJIRT. Available at: [Link]

-

ResearchGate. (n.d.). Scheme 11 Synthesis of 2,4-dichloroquinazoline. Available at: [Link]

-

Culbertson, H., Decius, J. C., & Christensen, B. E. (1952). Quinazolines. XIII. A Study of the Infrared Spectra of Certain Quinazoline Derivatives. Journal of the American Chemical Society. Available at: [Link]

-

Sci-Hub. (n.d.). Quinazolines. XIII. A Study of the Infrared Spectra of Certain Quinazoline Derivatives. Available at: [Link]

-

Chemistry Stack Exchange. (2025). Reaction Mechanism of Nucleophilic substitution in 2,4-dichloroquinazoline ring. Available at: [Link]

-

Oriental Journal of Chemistry. (n.d.). Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives. Available at: [Link]

-

ChemBK. (n.d.). 2,4-Dichloroquinazoline. Available at: [Link]

-

PubChem. (n.d.). 8-Bromoquinoline. Available at: [Link]

-

PubChem. (n.d.). 2,4-Dichloroquinazoline. Available at: [Link]

-

Autech Industry Co., Limited. (n.d.). 8-Bromo-2,4-Dichloroquinazoline. Available at: [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information. Available at: [Link]

-

PubChem. (n.d.). 8-Bromo-4-chloro-6-methoxyquinazoline. Available at: [Link]

-

Journal of Chemical and Pharmaceutical Sciences. (n.d.). Structural elucidation of compounds using different types of spectroscopic techniques. Available at: [Link]

-

MIT OpenCourseWare. (n.d.). Methods for the Elucidation of the Structure of Organic Compounds. Available at: [Link]

-

Breitmaier, E. (n.d.). STRUCTURE ELUCIDATION BY NMR IN ORGANIC CHEMISTRY A Practical Guide. Available at: [Link]

-

APEX science. (n.d.). 8-Bromo-2, 4-dichloro-6-nitroquinazoline. Available at: [Link]

-

PubChem. (n.d.). 8-Bromo-2,4-dichloroquinazoline. Available at: [Link]

-

National Institutes of Health. (n.d.). Nitroaromatic Compounds, from Synthesis to Biodegradation. PMC. Available at: [Link]

-

National Institutes of Health. (2024). 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. Available at: [Link]

-

Scribd. (n.d.). Structural Elucidation. Available at: [Link]

-

Chemistry Stack Exchange. (2018). Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone. Available at: [Link]

Sources

- 1. ijirt.org [ijirt.org]

- 2. Buy 8-Bromo-2,4-dichloroquinazoline | 331647-05-3 [smolecule.com]

- 3. This compound - CAS:331647-00-8 - Sunway Pharm Ltd [3wpharm.com]

- 4. jchps.com [jchps.com]

- 5. ocw.mit.edu [ocw.mit.edu]

- 6. scribd.com [scribd.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. sci-hub.box [sci-hub.box]

- 9. ndl.ethernet.edu.et [ndl.ethernet.edu.et]

- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]

An In-depth Technical Guide to the Synthesis of 8-Bromo-2,4-dichloro-6-nitroquinazoline: A Core Intermediate for Drug Discovery

This guide provides a comprehensive overview of a robust and reliable synthetic pathway for 8-Bromo-2,4-dichloro-6-nitroquinazoline, a key building block for the development of novel therapeutics. This document is intended for researchers, scientists, and professionals in the field of drug development, offering not only a step-by-step protocol but also a deep dive into the chemical principles and strategic considerations that underpin this synthesis.

Introduction: The Significance of this compound

The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The strategic introduction of halogen and nitro functionalities onto the quinazoline ring system can significantly modulate a molecule's physicochemical properties, metabolic stability, and target-binding affinity.

This compound is a highly functionalized and versatile intermediate. The presence of two reactive chlorine atoms at the 2- and 4-positions allows for selective nucleophilic substitution, enabling the introduction of various pharmacophores. The bromo and nitro groups offer further opportunities for chemical modification through cross-coupling reactions or reduction, respectively. This trifecta of functionalities makes it an invaluable starting point for the synthesis of complex, biologically active molecules.

Retrosynthetic Analysis and Strategic Pathway Design

A logical retrosynthetic analysis of the target molecule reveals a convergent synthetic strategy. The core of this strategy lies in the initial construction of a substituted quinazoline-2,4-dione, followed by a chlorination step.

Caption: Retrosynthetic analysis of this compound.

This analysis leads to a three-stage synthetic pathway:

-

Stage 1: Preparation of the Key Precursor: The synthesis commences with a suitably substituted anthranilic acid, namely 2-amino-3-bromo-5-nitrobenzoic acid. The precise placement of the bromo and nitro groups on this starting material is critical for achieving the desired substitution pattern in the final product.

-

Stage 2: Formation of the Quinazoline-2,4-dione Core: The anthranilic acid derivative undergoes cyclization to form the stable 8-bromo-6-nitroquinazoline-2,4(1H,3H)-dione. This step establishes the core bicyclic structure of the target molecule.

-

Stage 3: Aromatic Chlorination: The final step involves the conversion of the quinazoline-2,4-dione to the desired this compound using a potent chlorinating agent.

Detailed Synthesis Pathway and Mechanistic Insights

The following sections provide a detailed exposition of each stage of the synthesis, including the underlying chemical principles and rationale for the chosen methodologies.

Stage 1: The Crucial Starting Material: 2-Amino-3-bromo-5-nitrobenzoic Acid

The success of this entire synthesis hinges on the availability and purity of 2-amino-3-bromo-5-nitrobenzoic acid. This starting material can be sourced from commercial suppliers or synthesized through a multi-step process. A potential synthetic route involves the nitration of 2-amino-3-bromobenzoic acid or the bromination of 2-amino-5-nitrobenzoic acid. Careful control of reaction conditions is necessary to ensure the correct regioselectivity of the electrophilic aromatic substitution. For instance, the nitration of an aminobenzoic acid often requires protection of the activating amino group as an acetamide to prevent oxidation and direct the nitro group to the desired position.[1]

Stage 2: Constructing the Core: Cyclization to 8-Bromo-6-nitroquinazoline-2,4(1H,3H)-dione

The formation of the quinazoline-2,4-dione ring system from an anthranilic acid is a classic and reliable transformation. Several methods exist for this cyclization, with the choice of reagent influencing the reaction conditions.

Method A: Urea Fusion

A common and cost-effective method involves the direct reaction of the anthranilic acid with urea under thermal conditions.[2]

-

Mechanism: The reaction proceeds through the initial formation of an isocyanate intermediate from the thermal decomposition of urea. The amino group of the anthranilic acid then attacks the isocyanate, followed by an intramolecular nucleophilic acyl substitution to close the ring and form the stable quinazolinedione.

Method B: Reaction with Chlorosulfonyl Isocyanate

A milder and often more efficient alternative is the use of chlorosulfonyl isocyanate (CSI).

-

Mechanism: The highly electrophilic carbon of CSI is readily attacked by the amino group of the anthranilic acid. The resulting intermediate undergoes a rapid intramolecular cyclization, driven by the expulsion of chlorosulfonic acid, to yield the quinazolinedione.

Stage 3: The Final Transformation: Chlorination to this compound

The conversion of the hydroxyl groups of the quinazoline-2,4-dione tautomer to chlorine atoms is a critical step that activates the molecule for subsequent nucleophilic substitutions. Phosphorus oxychloride (POCl₃) is the reagent of choice for this transformation.[3][4]

-

Mechanism: The reaction mechanism is complex but is understood to proceed in two main stages.[3] Initially, the quinazolinedione undergoes phosphorylation by POCl₃, a reaction that is facilitated by a tertiary amine base such as N,N-dimethylaniline. This phosphorylation occurs on the oxygen atoms, forming highly reactive phosphate ester intermediates. In the second stage, these intermediates are attacked by chloride ions, leading to the displacement of the phosphate leaving group and the formation of the desired dichloroquinazoline. The presence of a base is crucial to neutralize the HCl generated during the reaction and to catalyze the initial phosphorylation step.[5]

Experimental Protocols

The following protocols are provided as a guide and may require optimization based on laboratory conditions and the purity of the starting materials.

Protocol 1: Synthesis of 8-Bromo-6-nitroquinazoline-2,4(1H,3H)-dione

-

In a round-bottom flask, thoroughly mix 2-amino-3-bromo-5-nitrobenzoic acid (1.0 eq) and urea (3.0 eq).

-

Heat the mixture gradually in an oil bath to 180-190 °C. The mixture will melt and then solidify as the reaction proceeds.

-

Maintain the temperature for 2-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Allow the reaction mixture to cool to room temperature.

-

Treat the solid residue with a hot aqueous solution of sodium hydroxide (1 M) to dissolve the product.

-

Filter the hot solution to remove any insoluble impurities.

-

Acidify the filtrate with concentrated hydrochloric acid until a pH of 2-3 is reached.

-

Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum to afford 8-bromo-6-nitroquinazoline-2,4(1H,3H)-dione.

Protocol 2: Synthesis of this compound

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 8-bromo-6-nitroquinazoline-2,4(1H,3H)-dione (1.0 eq).

-

Carefully add phosphorus oxychloride (POCl₃) (10-15 eq) to the flask.

-

Add a catalytic amount of N,N-dimethylaniline (0.1-0.2 eq).

-

Heat the reaction mixture to reflux (approximately 110-120 °C) and maintain for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Allow the mixture to cool to room temperature and then carefully pour it onto crushed ice with vigorous stirring.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

-

Extract the aqueous mixture with a suitable organic solvent, such as dichloromethane or ethyl acetate (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound as a solid.

Quantitative Data Summary

| Step | Starting Material | Key Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Expected Yield (%) |

| 1 | 2-Amino-3-bromo-5-nitrobenzoic acid | Urea | None (Fusion) | 180-190 | 2-3 | 75-85 |

| 2 | 8-Bromo-6-nitroquinazoline-2,4(1H,3H)-dione | POCl₃, N,N-dimethylaniline | POCl₃ (reagent and solvent) | 110-120 | 4-6 | 80-90 |

Visualizing the Synthetic Workflow

Caption: Synthetic workflow for this compound.

Conclusion

The synthetic pathway detailed in this guide provides a reliable and scalable method for the preparation of this compound. By understanding the underlying chemical principles and carefully controlling the reaction conditions at each stage, researchers can efficiently produce this valuable intermediate in high yield and purity. The versatility of this compound ensures its continued importance as a cornerstone for the discovery and development of next-generation therapeutics.

References

-

PubChem. 2-Amino-5-bromo-3-nitrobenzoic acid. [Link]

-

ResearchGate. POCl3 Chlorination of 4-Quinazolones. [Link]

-

PubMed. POCl3 chlorination of 4-quinazolones. [Link]

-

Organic Syntheses. 2-Amino-5-bromobenzaldehyde. [Link]

-

PubMed. POCl3 chlorination of 4-quinazolones. [Link]

- Google Patents.

-

Research Scientific. 2-AMINO-3-BROMOBENZOIC ACID. [Link]

-

Molbase. 2-Amino-3-bromobenzoic Acid: Synthesis, Properties, and Industrial Use. [Link]

- Google Patents. CN103922948A - Preparation method of 2-amino-3-nitrobenzoic acid.

- Google Patents. US5183903A - Urea fusion process for the synthesis of 3-phenoxy-1-azetidinecarboxamides.

-

MDPI. Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. [Link]

- Google Patents. KR20070065654A - Chlorination using POCl3 and benzyltriethylammonium chloride.

-

PubChem. 2-Amino-3-bromo-5-nitrobenzenesulfonic acid. [Link]

-

ResearchGate. Unexpected Products from the Formylation of N,N-Dimethylanilines with 2-Formamidopyridine in POCl3. [Link]

-

Organic Chemistry Portal. Domino Alkylation-Cyclization Reaction of Propargyl Bromides with Thioureas/Thiopyrimidinones: A New Facile Synthesis of 2-Aminothiazoles and 5H-Thiazolo[3,2-a]pyrimidin-5-ones. [Link]

-

Eureka. Method for preparing 2-amino-5-chloro-3-methylbenzoic acid. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. US5183903A - Urea fusion process for the synthesis of 3-phenoxy-1-azetidinecarboxamides - Google Patents [patents.google.com]

- 3. 2-Amino-5-bromo-3-nitrobenzoic acid | CAS#:58580-07-7 | Chemsrc [chemsrc.com]

- 4. POCl3 chlorination of 4-quinazolones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to 8-Bromo-2,4-dichloro-6-nitroquinazoline: A Keystone Intermediate in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 8-Bromo-2,4-dichloro-6-nitroquinazoline (CAS Number: 331647-00-8), a highly functionalized heterocyclic compound. As a senior application scientist, the following sections will delve into its chemical properties, a robust synthetic strategy, its nuanced reactivity, and its significant applications as a pivotal building block in the development of targeted therapeutics, particularly in the realm of kinase inhibitors.

Core Compound Profile and Physicochemical Properties

This compound is a quinazoline derivative characterized by a strategic arrangement of electron-withdrawing and reactive functional groups. The presence of two chlorine atoms at the 2 and 4 positions, a bromine atom at the 8-position, and a nitro group at the 6-position imbues the molecule with a unique electronic and steric profile, making it a highly valuable intermediate in multi-step organic synthesis.

The quinazoline core is a well-established "privileged structure" in medicinal chemistry, frequently found in compounds with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] The specific substitutions on this scaffold are critical for its utility. The chloro groups serve as excellent leaving groups for nucleophilic aromatic substitution (SNAr) reactions, while the nitro group significantly influences the reactivity of the quinazoline ring system. The bromo substituent offers an additional site for functionalization, often through palladium-catalyzed cross-coupling reactions.

A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 331647-00-8 | N/A |

| Molecular Formula | C₈H₂BrCl₂N₃O₂ | |

| Molecular Weight | 322.93 g/mol | |

| Appearance | White to Brown Solid Powder | [5] |

| Purity | Typically >97.0% (HPLC) | [5] |

| Storage Conditions | 2-8°C, under inert atmosphere, protected from light | |

| InChI Key | RJXLGRXKTBXQPV-UHFFFAOYSA-N | N/A |

| SMILES | C1=C(C=C(C2=C1C(=NC(=N2)Cl)Cl)Br)[O-] | N/A |

Synthesis of this compound: A Proposed Pathway

While specific, detailed proprietary synthesis methods for this compound may not be publicly disclosed, a scientifically sound and robust synthetic route can be proposed based on established quinazoline chemistry. The following multi-step synthesis starts from a commercially available substituted anthranilic acid and proceeds through a cyclization and subsequent chlorination.

Proposed Synthetic Workflow

The logical synthetic pathway involves two primary transformations:

-

Cyclization: Formation of the quinazoline-2,4-dione ring system from a suitably substituted anthranilic acid.

-

Chlorination: Conversion of the dione to the target 2,4-dichloroquinazoline derivative.

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of 8-Bromo-6-nitroquinazoline-2,4(1H,3H)-dione

-

Rationale: This step involves the condensation of 2-amino-3-bromo-5-nitrobenzoic acid with urea to form the heterocyclic quinazoline-2,4-dione core. This is a common and effective method for constructing this ring system.[1]

-

Procedure:

-

In a round-bottom flask, thoroughly mix 2-amino-3-bromo-5-nitrobenzoic acid (1 equivalent) and urea (3-5 equivalents).

-

Heat the mixture to 180-210°C for 3-4 hours. The reaction mixture will melt, and ammonia will be evolved.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Treat the resulting solid with hot water and then with a dilute sodium hydroxide solution to dissolve the product.

-

Filter the solution to remove any insoluble impurities.

-

Acidify the filtrate with a dilute acid (e.g., HCl) to precipitate the 8-Bromo-6-nitroquinazoline-2,4(1H,3H)-dione.

-

Collect the precipitate by filtration, wash with water, and dry under vacuum.

-

Step 2: Synthesis of this compound

-

Rationale: The hydroxyl groups of the quinazoline-2,4-dione are converted to chloro groups using a chlorinating agent such as phosphorus oxychloride (POCl₃). A tertiary amine base like N,N-diisopropylethylamine (DIPEA) is often added to facilitate the reaction.[1][2]

-

Procedure:

-

To a flask equipped with a reflux condenser and a stirring bar, add 8-Bromo-6-nitroquinazoline-2,4(1H,3H)-dione (1 equivalent).

-

Carefully add an excess of phosphorus oxychloride (POCl₃, 5-10 equivalents).

-

Add N,N-diisopropylethylamine (DIPEA, 1-2 equivalents) dropwise to the suspension.

-

Heat the reaction mixture to 90-100°C for 4-6 hours, or until the reaction is complete as monitored by TLC.

-

Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

-

The crude product will precipitate out of the aqueous solution.

-

Collect the solid by filtration, wash thoroughly with cold water, and then with a dilute sodium bicarbonate solution to neutralize any remaining acid.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or acetonitrile) to yield pure this compound.

-

Chemical Reactivity and Synthetic Applications

The utility of this compound as a synthetic intermediate is primarily dictated by the reactivity of its chloro substituents in nucleophilic aromatic substitution (SNAr) reactions.

Regioselective Nucleophilic Aromatic Substitution (SNAr)

The two chlorine atoms at the C2 and C4 positions exhibit different reactivities. The C4 position is significantly more susceptible to nucleophilic attack than the C2 position.[6][7] This regioselectivity is a cornerstone of its synthetic utility, allowing for a stepwise functionalization of the quinazoline core.

-

Causality of Regioselectivity: The enhanced reactivity at C4 is due to better stabilization of the Meisenheimer intermediate formed upon nucleophilic attack at this position. The negative charge can be delocalized onto the adjacent nitrogen atom (N3) and the benzene ring. The presence of the electron-withdrawing nitro group at the 6-position further activates the entire ring system towards nucleophilic attack, with a more pronounced effect on the C4 position.

Under mild reaction conditions (e.g., room temperature or slightly elevated temperatures), nucleophiles will selectively displace the chlorine at the C4 position. The substitution at the C2 position generally requires harsher conditions, such as higher temperatures.[6][7]

Caption: Regioselective SNAr on this compound.

Application in the Synthesis of Kinase Inhibitor Scaffolds

A primary application of this compound is in the synthesis of 4-anilinoquinazoline derivatives, a class of compounds well-known for their potent inhibitory activity against various protein kinases, particularly Epidermal Growth Factor Receptor (EGFR).[8][9] The synthesis of Gefitinib, an approved EGFR inhibitor, and its analogues often involves the reaction of a 2,4-dichloroquinazoline with a substituted aniline.[4][8]

General Protocol for Synthesis of 4-Anilinoquinazoline Derivatives:

-

Dissolve this compound (1 equivalent) in a suitable solvent such as isopropanol or acetonitrile.

-

Add the desired substituted aniline (1-1.2 equivalents).

-

The reaction can be heated to reflux for several hours, and its progress monitored by TLC.

-

Upon completion, the reaction mixture is cooled, and the product often precipitates.

-

The product can be isolated by filtration and purified by recrystallization.

This initial SNAr reaction at the C4 position provides a 4-anilino-8-bromo-2-chloro-6-nitroquinazoline intermediate, which can be further functionalized at the C2, C6 (via reduction of the nitro group followed by further reactions), and C8 positions to generate a library of potential kinase inhibitors for structure-activity relationship (SAR) studies.

Role in Drug Discovery: Targeting EGFR Signaling

The 4-anilinoquinazoline scaffold is a cornerstone in the design of ATP-competitive inhibitors of EGFR. Overexpression or mutation of EGFR is a key driver in the progression of various cancers, most notably non-small-cell lung cancer (NSCLC).[10][11]

Caption: Inhibition of the EGFR signaling pathway by 4-anilinoquinazoline derivatives.

Derivatives synthesized from this compound can be screened for their ability to inhibit EGFR. The various substituents on the quinazoline core interact with specific amino acid residues in the ATP-binding pocket of the EGFR kinase domain, leading to the inhibition of downstream signaling pathways that promote tumor growth and survival. The bromo and nitro groups on the starting material allow for the exploration of a wide chemical space to optimize potency, selectivity, and pharmacokinetic properties of the final inhibitor. For instance, the bromine at the C8 position can be used to introduce further diversity via cross-coupling reactions, potentially targeting unique pockets within the kinase domain or improving compound properties.[12]

Safety and Handling

As with any highly reactive chemical intermediate, proper safety precautions must be observed when handling this compound. While a specific, comprehensive safety data sheet (SDS) for this exact compound is not widely available, data for the structurally similar 8-Bromo-2,4-dichloroquinazoline (lacking the nitro group) provides guidance.

-

Hazard Statements (based on similar compounds):

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H332: Harmful if inhaled.

-

H335: May cause respiratory irritation.

-

-

Precautionary Measures:

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles with side shields, and a lab coat.

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid inhalation of dust.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep under an inert atmosphere.

-

It is imperative to consult the specific Safety Data Sheet provided by the supplier before handling this compound.

Conclusion

This compound is a strategically designed and highly valuable intermediate for chemical synthesis, particularly in the field of medicinal chemistry. Its predictable regioselective reactivity, coupled with multiple sites for further functionalization, makes it an ideal starting material for the construction of complex molecular architectures. Its demonstrated utility in the synthesis of 4-anilinoquinazoline scaffolds solidifies its importance in the ongoing development of novel kinase inhibitors for targeted cancer therapy. A thorough understanding of its synthesis, reactivity, and handling is crucial for researchers and drug development professionals seeking to leverage this powerful chemical tool.

References

-

ResearchGate. Synthesis of 2,4-dichloroquinazoline 11. Reagents and conditions: (i)... ResearchGate. Available from: [Link]

- Google Patents. Preparation of 2,4-dichloroquinazoline.

-

Chemistry Stack Exchange. Reaction Mechanism of Nucleophilic substitution in 2,4-dichloroquinazoline ring. Chemistry Stack Exchange. Available from: [Link]

-

Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. PMC - NIH. 2024. Available from: [Link]

-

Recent Advances in Quinazoline Derivatives: Synthesis, Biological Activities, and Therapeutic Potential. IJMPR. 2025. Available from: [Link]

-

Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives. Biomed Pharmacol J. 2008. Available from: [Link]

-

Design and synthesis of novel Gefitinib analogues with improved anti-tumor activity. NIH. Available from: [Link]

-

Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC. PMC - NIH. Available from: [Link]

-

Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). NIH. Available from: [Link]

-

Ruifu Chemical. 8-Bromo-2,4-Dichloroquinazoline CAS 331647-05-3 Purity >97.0% (HPLC). Ruifu Chemical. Available from: [Link]

-

Macrocyclization of quinazoline-based EGFR inhibitors lead to exclusive mutant selectivity for EGFR L858R and Del19. NIH. Available from: [Link]

-

A Radiobrominated Tyrosine Kinase Inhibitor for EGFR with L858R/T790M Mutations in Lung Carcinoma. NIH. Available from: [Link]

-

Synthesis and antibacterial screening of new quinazoline derivatives from 8-bromo-2- chloroquinazoline scaffold. ResearchGate. 2025. Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. CN101475537A - Preparation of 2,4-dichloroquinazoline - Google Patents [patents.google.com]

- 3. WO2010129451A1 - Process for preparing bromo-substituted quinolines - Google Patents [patents.google.com]

- 4. thieme-connect.de [thieme-connect.de]

- 5. Synthesis of 2,4-Diaminoquinazolines and Tricyclic Quinazolines by Cascade Reductive Cyclization of Methyl N-Cyano-2-nitrobenzimidates [organic-chemistry.org]

- 6. researchgate.net [researchgate.net]

- 7. Design and synthesis of novel Gefitinib analogues with improved anti-tumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design and synthesis of novel Gefitinib analogues with improved anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Macrocyclization of quinazoline-based EGFR inhibitors lead to exclusive mutant selectivity for EGFR L858R and Del19 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A Radiobrominated Tyrosine Kinase Inhibitor for EGFR with L858R/T790M Mutations in Lung Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

Spectroscopic Characterization of 8-Bromo-2,4-dichloro-6-nitroquinazoline: A Technical Guide

Introduction: The Quinazoline Core in Modern Chemistry

The quinazoline scaffold is a cornerstone in medicinal chemistry and materials science, forming the structural basis for a multitude of bioactive compounds and functional materials. The strategic introduction of various substituents onto this heterocyclic system allows for the fine-tuning of its physicochemical and biological properties. 8-Bromo-2,4-dichloro-6-nitroquinazoline is a highly functionalized derivative, poised as a versatile intermediate for the synthesis of novel therapeutic agents and specialized organic molecules. The bromine, chlorine, and nitro groups offer multiple reaction sites for further chemical transformations, making it a valuable building block for creating diverse chemical libraries.

A thorough understanding of the molecular structure is paramount for its effective utilization. This technical guide provides an in-depth analysis of the spectroscopic properties of this compound, offering a detailed, albeit predictive, exploration of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The methodologies and interpretations presented herein are grounded in fundamental spectroscopic principles and data from structurally related compounds, ensuring a scientifically rigorous and practically valuable resource for researchers.

Predicted Spectroscopic Data

Due to the limited availability of published experimental spectra for this compound, the following data are predicted based on established spectroscopic principles and analysis of analogous structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, we predict the following ¹H and ¹³C NMR spectra.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| ~8.50 | d | ~2.5 | 1H | H-5 |

| ~8.35 | d | ~2.5 | 1H | H-7 |

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~160.5 | C-4 |

| ~155.0 | C-2 |

| ~150.0 | C-8a |

| ~145.0 | C-6 |

| ~131.0 | C-7 |

| ~125.0 | C-5 |

| ~122.0 | C-4a |

| ~118.0 | C-8 |

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. The predicted IR spectrum of this compound would be characterized by the following key absorption bands.

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | Aromatic C-H stretch |

| ~1610, ~1580, ~1470 | Medium-Strong | Aromatic C=C and C=N stretching |

| ~1540 | Strong | Asymmetric NO₂ stretch |

| ~1350 | Strong | Symmetric NO₂ stretch |

| ~1100-1000 | Strong | C-Cl stretch |

| ~880 | Strong | Aromatic C-H out-of-plane bend |

| ~750 | Medium | C-Br stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. For this compound, with a molecular formula of C₈H₂BrCl₂N₃O₂, the predicted mass spectrum would exhibit a distinctive isotopic pattern for the molecular ion.

Table 4: Predicted Mass Spectrometry Data (Electron Ionization)

| m/z | Relative Abundance (%) | Assignment |

| 321, 323, 325, 327 | Variable | [M]⁺ (Isotopic cluster for BrCl₂) |

| 291, 293, 295, 297 | Variable | [M-NO]⁺ |

| 275, 277, 279, 281 | Variable | [M-NO₂]⁺ |

| 240, 242, 244 | Variable | [M-NO₂-Cl]⁺ |

| 196, 198 | Variable | [M-NO₂-Br]⁺ |

Experimental Protocols

The following sections detail the standard operating procedures for acquiring high-quality spectroscopic data for a compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a 5 mm NMR tube.

-

-

¹H NMR Acquisition:

-

The spectrum is recorded on a 500 MHz NMR spectrometer.

-

Acquisition parameters include a 30° pulse width, a relaxation delay of 1.0 s, and an acquisition time of 2.0 s.

-

A total of 16 scans are typically co-added and Fourier transformed to obtain the final spectrum.

-

-

¹³C NMR Acquisition:

-

The spectrum is recorded on the same 500 MHz spectrometer (operating at 125 MHz for ¹³C).

-

A proton-decoupled experiment is performed using a 45° pulse width, a relaxation delay of 2.0 s, and an acquisition time of 1.5 s.

-

Approximately 1024 scans are accumulated to achieve an adequate signal-to-noise ratio.

-

Mass Spectrometry (MS)

-

Sample Introduction:

-

A dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) is prepared.

-

The solution is introduced into the mass spectrometer via direct infusion or through a Liquid Chromatography (LC) system.

-

-

Data Acquisition (Electron Ionization - EI):

-

The sample is ionized using a standard electron energy of 70 eV.

-

The mass analyzer is scanned over a mass-to-charge (m/z) range of 50-500 amu.

-

The resulting mass spectrum is recorded, showing the molecular ion and its fragment ions.

-

Interpretation of Spectroscopic Data

¹H NMR Spectrum Analysis

The predicted ¹H NMR spectrum is expected to be relatively simple, showing two signals in the aromatic region. The quinazoline ring system has two protons at positions 5 and 7. The nitro group at position 6 is strongly electron-withdrawing, which will deshield the adjacent protons. The proton at H-5 is expected to be deshielded to a greater extent due to the anisotropic effect of the nearby bromine atom at position 8. The protons at H-5 and H-7 will appear as doublets due to coupling with each other (a four-bond coupling, which is often observable in aromatic systems).

¹³C NMR Spectrum Analysis

The proton-decoupled ¹³C NMR spectrum is predicted to show eight distinct signals, corresponding to the eight carbon atoms in the quinazoline ring system. The chemical shifts are influenced by the nature of the substituents. The carbons bearing the electronegative chlorine (C-2 and C-4) and nitro (C-6) groups are expected to be significantly downfield. The carbon attached to the bromine (C-8) will also be downfield. The quaternary carbons (C-4a and C-8a) will likely have lower intensities compared to the protonated carbons.

IR Spectrum Analysis

The IR spectrum will be dominated by strong absorptions characteristic of the nitro group. The asymmetric and symmetric stretching vibrations of the NO₂ group are expected to appear around 1540 cm⁻¹ and 1350 cm⁻¹, respectively. [1][2]The presence of the aromatic ring will be confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C/C=N stretching in the 1610-1470 cm⁻¹ region. The C-Cl and C-Br stretching vibrations will be observed in the fingerprint region.

Mass Spectrum Analysis

The mass spectrum will provide the molecular weight and elemental composition information. The molecular ion peak ([M]⁺) will appear as a characteristic cluster of peaks due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl are in an approximate 3:1 ratio). The fragmentation pattern will likely involve the loss of the nitro group (as NO or NO₂) and subsequent loss of chlorine or bromine atoms, which is a common fragmentation pathway for halogenated nitroaromatic compounds. [3][4]

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic characterization of this compound. The detailed analysis of the expected NMR, IR, and MS data, coupled with standardized experimental protocols, serves as a valuable resource for researchers working with this important chemical intermediate. The insights into the interpretation of the spectroscopic data will aid in the structural verification and quality control of this compound, facilitating its application in the synthesis of novel molecules for drug discovery and materials science.

References

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- de Hoffmann, E., & Stroobant, V. (2007).

- Smith, B. C. (1999).

- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books.

Sources

potential biological activity of quinazoline derivatives

An In-depth Technical Guide to the Biological Activity of Quinazoline Derivatives

Authored by: A Senior Application Scientist

Abstract

The quinazoline scaffold, a fusion of a benzene and a pyrimidine ring, represents a privileged structure in medicinal chemistry.[1][2] Its derivatives have demonstrated a remarkable breadth of biological activities, leading to the development of numerous clinically approved drugs.[3][4][5] This guide provides an in-depth exploration of the significant therapeutic potential of quinazoline derivatives, focusing on their anticancer, antimicrobial, and anti-inflammatory properties. We will delve into the key mechanisms of action, elucidate structure-activity relationships (SAR), provide detailed experimental protocols for activity assessment, and offer insights into the rational design of next-generation therapeutic agents based on this versatile heterocyclic core.

The Quinazoline Core: A Foundation for Diverse Pharmacology

Quinazoline, with the chemical formula C₈H₆N₂, is a heterocyclic aromatic compound first synthesized in 1895.[1] Its derivatives are found in over 200 natural alkaloids and have become a cornerstone of synthetic medicinal chemistry.[1] The scaffold's rigidity, combined with its capacity for substitution at multiple positions, allows for precise three-dimensional orientation of functional groups to interact with a wide array of biological targets.[6] This structural versatility is the primary reason for the diverse pharmacological activities observed, ranging from kinase inhibition to antimicrobial action.[7][8] Several quinazoline-based drugs are now in clinical use, including the anticancer agents Gefitinib and Erlotinib and the antihypertensive agent Prazosin, underscoring the scaffold's therapeutic relevance.[2][3][9]

Anticancer Activity: A Multi-Pronged Assault on Malignancy

The most extensively studied application of quinazoline derivatives is in oncology.[10] These compounds combat cancer through various mechanisms, most notably by inhibiting critical enzymes involved in cell signaling and proliferation.[11][12]

Mechanism I: Inhibition of Protein Tyrosine Kinases

Protein tyrosine kinases (TKs) are crucial regulators of cell growth, differentiation, and survival.[3] Their dysregulation is a hallmark of many cancers, making them prime therapeutic targets. Quinazoline derivatives have emerged as highly effective TK inhibitors (TKIs), particularly against the Epidermal Growth Factor Receptor (EGFR) family.[13][14]

Causality of Action: EGFR Inhibition EGFR is a receptor tyrosine kinase that, upon activation by ligands like EGF, triggers downstream signaling pathways such as RAS/MAPK and PI3K/Akt, promoting cell proliferation and survival.[3][15] In many cancers, particularly non-small-cell lung cancer (NSCLC), EGFR is overexpressed or harbors activating mutations.[13][16]

First-generation quinazoline-based inhibitors, such as gefitinib and erlotinib, function as ATP-competitive inhibitors.[10] They occupy the ATP-binding pocket of the EGFR kinase domain, preventing ATP from binding and thereby blocking the autophosphorylation required to activate downstream signaling.[9] Structure-activity relationship (SAR) studies reveal that the 4-anilinoquinazoline core is critical for this activity.[10] Substitutions at the 6 and 7-positions of the quinazoline ring can enhance potency, while electron-withdrawing groups on the 4-anilino moiety are generally favorable for activity.[10][17]

A significant clinical challenge has been the emergence of resistance, often through the T790M "gatekeeper" mutation, which increases the kinase's affinity for ATP and sterically hinders first-generation drugs.[16][18] This has driven the development of subsequent generations of inhibitors designed to overcome this resistance.[18]

Caption: EGFR signaling pathway and the site of action for quinazoline-based inhibitors.

Table 1: Antiproliferative Activity of Representative Quinazoline EGFR Inhibitors

| Compound | Target Cell Line | IC₅₀ (µM) | Reference |

|---|---|---|---|

| Gefitinib | A431 (EGFR wt) | 8.37 | [14] |

| Erlotinib | A431 (EGFR wt) | 3.0 | [14] |

| Compound 1 | HepG2 | 0.5 | [17] |

| Compound 3 | HepG2 | 0.08 | [17] |

| Compound 8 | H1975 (T790M) | - (IC₅₀=2.7nM vs kinase) |[14] |

Experimental Protocol: In Vitro EGFR Kinase Inhibition Assay (LanthaScreen™ Assay)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to quantify the inhibitory activity of quinazoline derivatives against EGFR. The rationale is to measure the phosphorylation of a fluorescently labeled substrate by the kinase; inhibition reduces the FRET signal.

-

Reagent Preparation:

-

Prepare a 10X stock solution of EGFR kinase in kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

-

Prepare a 10X stock solution of GFP-tagged poly-GT substrate in kinase buffer.

-

Prepare a 10X stock solution of ATP in kinase buffer. The final concentration should be at the Km for the enzyme.

-

Serially dilute test compounds (quinazoline derivatives) in DMSO, then further dilute in kinase buffer to create 5X final concentration stocks.

-

-

Kinase Reaction:

-

In a 384-well plate, add 2 µL of the 5X test compound solution to each well. Include wells for a positive control (no inhibitor) and negative control (no enzyme).

-

Add 4 µL of a 2.5X enzyme/substrate master mix (containing EGFR and GFP-poly-GT).

-

Initiate the reaction by adding 4 µL of a 2.5X ATP solution to each well.

-

Incubate the plate at room temperature for 60 minutes.

-

-

Detection:

-

Prepare a 2X EDTA/Tb-anti-pY antibody solution. The EDTA stops the kinase reaction, and the terbium-labeled antibody will bind to phosphorylated substrate.

-

Add 10 µL of the detection solution to each well.

-

Incubate for 30-60 minutes at room temperature to allow for antibody binding.

-

-

Data Acquisition and Analysis:

-

Read the plate on a TR-FRET enabled plate reader, measuring emission at 520 nm (GFP) and 495 nm (Terbium) following excitation at 340 nm.

-

Calculate the emission ratio (520 nm / 495 nm).

-

Plot the emission ratio against the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value, which represents the concentration of the inhibitor required to reduce kinase activity by 50%.

-

Mechanism II: Inhibition of Tubulin Polymerization

Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the mitotic spindle required for chromosome segregation during cell division.[19] Disrupting microtubule dynamics is a clinically validated anticancer strategy. A growing number of quinazoline derivatives have been identified as potent inhibitors of tubulin polymerization.[20][21]

Causality of Action: Microtubule Disruption These compounds typically bind to the colchicine-binding site on β-tubulin.[20][21] This binding event prevents the tubulin dimers from assembling into microtubules.[19] The net effect is a decrease in the cellular microtubule polymer mass, which disrupts the formation of a functional mitotic spindle. The cell's spindle assembly checkpoint is activated, leading to an arrest in the G2/M phase of the cell cycle and, ultimately, the induction of apoptosis.[8][19] This mechanism is distinct from kinase inhibition and provides an alternative therapeutic avenue for cancers that may not be responsive to TKIs.[19]

Caption: Experimental workflow for assessing tubulin polymerization inhibitors.

Table 2: Activity of Quinazoline-Based Tubulin Polymerization Inhibitors

| Compound | Antiproliferative GI₅₀ (nM) (HT-29 cells) | Tubulin Polymerization IC₅₀ (µM) | Reference |

|---|---|---|---|

| Q19 | 51 | - | [20] |

| 2a | 1.9 - 3.2 | 0.77 | [21] |

| 13d | 4.6 - 9.6 | - | [21] |

| Qr | 110 | 2.45 |[22] |

Experimental Protocol: Immunofluorescence Staining for Microtubule Disruption

This protocol allows for the direct visualization of the effects of quinazoline derivatives on the cellular microtubule network.

-

Cell Culture and Treatment:

-

Seed cancer cells (e.g., HeLa or MDA-MB-231) onto glass coverslips in a 24-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the quinazoline derivative (and a vehicle control, e.g., DMSO) for a specified time (e.g., 24 hours). Include a known tubulin inhibitor like colchicine or paclitaxel as a positive control.

-

-

Fixation and Permeabilization:

-

Aspirate the culture medium and wash the cells gently with pre-warmed phosphate-buffered saline (PBS).

-

Fix the cells by incubating with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Permeabilize the cell membranes by incubating with 0.25% Triton X-100 in PBS for 10 minutes. This step is crucial to allow antibodies to access intracellular targets.

-

-

Immunostaining:

-

Wash the cells three times with PBS.

-

Block non-specific antibody binding by incubating with a blocking buffer (e.g., 1% Bovine Serum Albumin in PBS) for 1 hour.

-

Incubate the cells with a primary antibody against α-tubulin (diluted in blocking buffer) for 1-2 hours at room temperature or overnight at 4°C.

-

Wash the cells three times with PBS.

-

Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-mouse IgG) diluted in blocking buffer for 1 hour in the dark.

-

Wash the cells three times with PBS.

-

-

Mounting and Visualization:

-

Counterstain the nuclei by incubating with DAPI (4′,6-diamidino-2-phenylindole) for 5 minutes.

-

Wash the coverslips one final time with PBS.

-

Mount the coverslips onto glass slides using an anti-fade mounting medium.

-

Visualize the cells using a confocal or widefield fluorescence microscope. Untreated cells should show a well-defined, filamentous microtubule network, while cells treated with an effective inhibitor will show diffuse tubulin staining and disrupted or absent microtubules.[21]

-

Antimicrobial Activity: A Scaffold for New Antibiotics

With the rise of multidrug-resistant pathogens, there is an urgent need for new antimicrobial agents.[23][24] Quinazoline and its derivatives have demonstrated promising activity against a range of bacteria and fungi, making them an attractive starting point for antibiotic development.[1][2][25]

Causality of Action: Multiple and Emerging Mechanisms The exact antimicrobial mechanisms are still being elucidated but are thought to be multifactorial.[2] Some derivatives are proposed to interfere with the synthesis of the bacterial cell wall or disrupt DNA replication.[2][25] The lipophilicity of the molecule, often enhanced by specific substituents, can facilitate its passage through the microbial cell membrane.[25]

SAR studies have indicated that substitutions at positions 2 and 3 of the quinazoline ring are critical for activity.[2] The presence of halogen atoms at positions 6 and 8, as well as substituted amine groups, can also significantly enhance antimicrobial potency.[2][26]

Table 3: Minimum Inhibitory Concentration (MIC) of Quinazoline Derivatives

| Organism | Compound Type | MIC (µg/mL) | Reference |

|---|---|---|---|

| S. aureus | Acylhydrazone quinazoline | - | [7] |